Methyl-PEG2-alcohol

Description

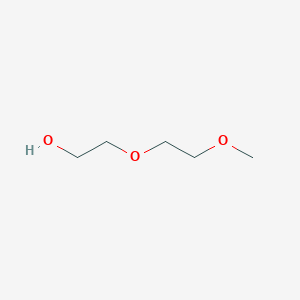

2-(2-methoxyethoxy)ethanol is a hydroxypolyether that is the monomethyl ether derivative of diethylene glycol. It has a role as a teratogenic agent and a solvent. It is a hydroxypolyether, a diether and a glycol ether. It is functionally related to a diethylene glycol.

2-(2-Methoxyethoxy)ethanol has been reported in Solanum lycopersicum with data available.

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBASXUCJHJRPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3, Array | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025049 | |

| Record name | Diethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], COLOURLESS LIQUID., Colorless liquid with a sweet odor. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 193 °C, 381 °F | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

200 °F (NTP, 1992), 205 °F (96 °C) (open cup), 93 °C o.c., 200 °F | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible /1X10+6 mg/L/ with water, Miscible with alcohol, glycerol, ether, acetone, dimethylformamide, Very soluble in ethanol, ethyl ether, SOL IN ALL PROPN IN BENZENE, Solubility in water: very good | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.025 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.035 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.025 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.14 (Air = 1), Relative vapor density (air = 1): 4.1, 4.14 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 68 °F ; 0.25 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.25 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30, 0.2 mmHg | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid, Water-white liquid, Light yellow clear liquid | |

CAS No. |

111-77-3 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyethoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465DDJ8G8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-94 °F (NTP, 1992), Less than -84 °C, -94 °F | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/96 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1025 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Methyl-PEG2-alcohol

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure of chemical linkers is paramount. Methyl-PEG2-alcohol, a member of the polyethylene glycol (PEG) family, serves as a fundamental building block in the synthesis of more complex molecules, notably as a PROTAC (Proteolysis Targeting Chimera) linker.[1] This guide elucidates its core structural and chemical properties.

Chemical Structure and Properties

This compound is characterized by a methyl ether at one terminus and a primary alcohol at the other, bridged by a short chain of two repeating ethylene glycol units. This amphiphilic nature, with a hydrophobic methyl terminus and a hydrophilic hydroxyl group and PEG chain, imparts specific solubility characteristics crucial for its application in linker chemistry. The official chemical name is 2-(2-methoxyethoxy)ethanol.

The fundamental structure is composed of a methyl group (CH₃) connected to a diethylene glycol backbone, which is terminated by a hydroxyl group (-OH). The systematic nomenclature clearly indicates a methyl group ("Methyl"), two ethylene glycol units ("-PEG2-"), and a terminal alcohol function ("-alcohol").

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂O₃ | [2][3] |

| Molecular Weight | 120.15 g/mol | [3] |

| CAS Number | 111-77-3 | [2] |

Structural Visualization

A two-dimensional representation of the this compound structure provides a clear illustration of the connectivity of its constituent atoms. The following diagram was generated using the Graphviz DOT language to depict this molecular arrangement.

Experimental Protocols

While this document focuses on the core structure, the utility of this compound is demonstrated in its experimental application, primarily in the synthesis of PROTACs. A generalized experimental workflow for incorporating this linker is as follows:

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is typically activated to facilitate conjugation. This can be achieved by converting it into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a mesylate (by reaction with mesyl chloride), or into a halide.

-

Nucleophilic Substitution: The activated linker is then reacted with a nucleophilic functional group on either the E3 ligase ligand or the target protein ligand. This step forms a covalent bond, attaching the PEG linker to one of the two ligands.

-

Deprotection and Second Conjugation: If protecting groups are used on the other ligand, they are removed. The free functional group on the now-linked PEG chain is then reacted with the second ligand to complete the PROTAC synthesis.

-

Purification and Characterization: The final PROTAC conjugate is purified using techniques such as high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The specific conditions for these steps, including solvents, temperatures, and reaction times, are highly dependent on the specific ligands being conjugated.

The following diagram illustrates a generalized logical workflow for the synthesis of a PROTAC molecule utilizing a PEG-based linker like this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl-PEG2-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-PEG2-alcohol, systematically named 2-(2-methoxyethoxy)ethan-1-ol and also known by trade names such as Methyl Carbitol, is a bifunctional molecule featuring both an ether and a primary alcohol functional group. This diethylene glycol monomethyl ether is a clear, colorless, and hygroscopic liquid at room temperature.[1] Its unique combination of hydrophilicity, biocompatibility, and chemical reactivity makes it a critical component in diverse applications, ranging from an industrial solvent to a crucial linker in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[2][3]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and insights into its application in contemporary drug discovery.

Core Chemical and Physical Properties

The physicochemical properties of this compound are well-documented and crucial for its application in various scientific and industrial fields. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-methoxyethoxy)ethan-1-ol | [1] |

| Synonyms | Diethylene glycol monomethyl ether, Methyl Carbitol, Methyldiglycol | [1][4] |

| CAS Number | 111-77-3 | [1] |

| Molecular Formula | C₅H₁₂O₃ | [4] |

| Molecular Weight | 120.15 g/mol | [4] |

| Appearance | Clear, colorless, slightly viscous liquid | [1][5] |

| Density | 1.02 g/mL | [1] |

| Melting Point | -69 °C | [1] |

| Boiling Point | 194 °C | [1] |

| Flash Point | 96 °C | [1] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [6] |

| Refractive Index (n20/D) | 1.426 | [6] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The methoxy group (CH₃O-) would appear as a singlet. The four methylene groups (-CH₂-) adjacent to the ether and alcohol functionalities will present as multiplets, with their chemical shifts influenced by the electronegativity of the neighboring oxygen atoms. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display five unique signals, corresponding to each of the five carbon atoms in the molecule.[7][8] The carbon of the methoxy group will be the most upfield. The chemical shifts of the four methylene carbons will be in the ether region of the spectrum, with their precise locations determined by their position relative to the oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups.[9][10] A prominent, broad absorption band is expected in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.[10] Strong C-O stretching vibrations for the ether and alcohol groups will be visible in the fingerprint region, typically between 1200-1000 cm⁻¹.[10] The C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (120.15 g/mol ).[4] Common fragmentation patterns for ethers and alcohols are expected. Alpha-cleavage next to the oxygen atoms is a likely fragmentation pathway.[11] For the alcohol, a characteristic loss of a water molecule (M-18) may also be observed.[11]

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of this compound and similar compounds.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including this compound.[12][13][14] The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[13][14]

General Protocol:

-

Alkoxide Formation: A suitable alcohol is deprotonated using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dry THF) to form the corresponding alkoxide. For the synthesis of this compound, one could start with ethylene glycol and react it with a methylating agent, or with 2-methoxyethanol and react it with an ethylene oxide equivalent.

-

Nucleophilic Substitution: The primary alkyl halide (e.g., 2-chloroethanol or its protected form) is added to the alkoxide solution.

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to a gentle reflux for several hours to ensure complete reaction.[14]

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using distillation or column chromatography to yield the pure ether alcohol.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.[15][16]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[15]

-

Apparatus Setup: The test tube is attached to a thermometer, and a capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[15]

Measurement of Solubility

The solubility of this compound in various solvents can be quantitatively determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[17]

General GC Methodology for Mutual Solubility:

-

Sample Preparation: A mixture of this compound and the solvent of interest is prepared and allowed to equilibrate.

-

Phase Separation: The two phases (if immiscible) are separated.

-

Analysis: A known amount of each phase is analyzed by gas chromatography. By using a suitable internal or external standard, the concentration of the solute in each phase can be determined, thus providing the mutual solubilities.[17]

Applications in Drug Development: The PROTAC Linker

A significant application of this compound in modern drug development is its use as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[18]

The PROTAC Mechanism of Action

The mechanism involves the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[19] This proximity induces the E3 ligase to ubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[18] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[18]

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC involves the covalent linkage of a ligand for the target protein and a ligand for an E3 ligase via a suitable linker, such as one derived from this compound.

Caption: A generalized workflow for the chemical synthesis of a PROTAC molecule.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[2] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this chemical.[20]

Conclusion

This compound is a versatile chemical with well-defined properties that make it invaluable in both industrial and research settings. For drug development professionals, its role as a flexible and hydrophilic linker is of particular importance, enabling the design and synthesis of innovative therapeutics like PROTACs. A thorough understanding of its chemical properties, supported by robust experimental methodologies, is essential for its effective application and the advancement of targeted protein degradation technologies.

References

- 1. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethanol, 2-(2-methoxyethoxy)- [webbook.nist.gov]

- 5. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boiling points of the propylene glycol + glycerol system at 1 atmosphere pressure: 188.6–292 °C without and with added water or nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethylene glycol monomethyl ether(111-77-3) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. youtube.com [youtube.com]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Methyl-PEG2-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl-PEG2-alcohol, also known as 2-(2-methoxyethoxy)ethanol. This bifunctional molecule is a valuable building block in various scientific fields, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and as a linker in drug delivery systems. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Two primary routes are presented here, utilizing readily available starting materials.

Synthesis Route 1: From 2-Methoxyethanol and 2-Chloroethanol

This route involves the deprotonation of 2-methoxyethanol to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with 2-chloroethanol.

Reaction Scheme:

CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂ONa + H₂

CH₃OCH₂CH₂ONa + ClCH₂CH₂OH → CH₃OCH₂CH₂OCH₂CH₂OH + NaCl

Experimental Protocol:

-

Preparation of Sodium 2-methoxyethoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Add 2-methoxyethanol (1.0 equivalent) to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Williamson Ether Synthesis: To the freshly prepared sodium 2-methoxyethoxide solution, add 2-chloroethanol (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue and wash with water to remove any remaining inorganic salts.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Route 2: From Diethylene Glycol and a Methylating Agent

An alternative approach involves the methylation of diethylene glycol. While various methylating agents can be used, dimethyl sulfate is a common choice in industrial preparations.

Reaction Scheme:

HOCH₂CH₂OCH₂CH₂OH + (CH₃)₂SO₄ + NaOH → CH₃OCH₂CH₂OCH₂CH₂OH + Na(CH₃)SO₄ + H₂O

Experimental Protocol:

-

To a reaction vessel, add diethylene glycol (1.5-8 equivalents) and a basic catalyst such as solid sodium hydroxide (NaOH).

-

Heat the mixture to a temperature between 40-100 °C.

-

Slowly add dimethyl sulfate (1.0 equivalent) to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for 2-8 hours with vigorous stirring.

-

Monitor the reaction for the consumption of dimethyl sulfate.

-

Work-up: After completion, cool the reaction mixture.

-

Neutralize any excess base with a suitable acid.

-

The crude product can be separated from the aqueous layer. Further purification is necessary to remove unreacted diethylene glycol and byproducts.

Quantitative Data for Synthesis:

The following table summarizes typical quantitative data for the synthesis of this compound based on industrial methodologies.

| Parameter | Synthesis Route 2 (Diethylene Glycol & Dimethyl Sulfate) |

| Molar Ratio (Diethylene Glycol : Dimethyl Sulfate) | 1.5 - 8 : 1 |

| Reaction Temperature | 40 - 100 °C |

| Reaction Time | 2 - 8 hours |

| Methyl Conversion | 80 - 95%[1] |

| Selectivity for this compound | 80 - 85%[1] |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound.

Experimental Protocol: Vacuum Fractional Distillation

-

Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

-

Charge the distillation flask with the crude this compound.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the initial fractions, which may contain lower-boiling impurities.

-

Collect the main fraction at the boiling point of this compound at the corresponding pressure (Boiling point: 194 °C at 760 mmHg).

-

Monitor the purity of the collected fractions using GC-MS or NMR spectroscopy.

Quantitative Data for Purification:

| Parameter | Vacuum Fractional Distillation |

| Typical Purity Achieved | >99% |

| Key Impurities Removed | Unreacted starting materials (e.g., diethylene glycol), higher PEG oligomers, residual solvents |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to identify any volatile impurities. The retention time and the mass spectrum of the synthesized product should match those of a reference standard.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 35-500 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Expected NMR Data (in CDCl₃):

-

¹H NMR:

-

~3.70 ppm (t, 2H, -OCH₂CH₂OH)

-

~3.65 ppm (t, 2H, -OCH₂CH₂OH)

-

~3.58 ppm (s, 4H, -OCH₂CH₂O-)

-

~3.38 ppm (s, 3H, CH₃O-)

-

~2.5 ppm (br s, 1H, -OH)

-

-

¹³C NMR:

-

~72.5 ppm (-OCH₂CH₂OH)

-

~70.5 ppm (-OCH₂CH₂O-)

-

~61.7 ppm (-CH₂OH)

-

~59.0 ppm (CH₃O-)

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification and analysis of this compound.

References

The Pivotal Role of Methyl-PEG2-alcohol in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Significance of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2][3]

Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous characteristics. This guide provides a comprehensive technical overview of the role of a specific, short-chain PEG linker, Methyl-PEG2-alcohol, in the design and development of novel protein degraders.

This compound: A Key Building Block in PROTAC Linkers

This compound, with the chemical structure COCCOCCO, is a PEG-based PROTAC linker that serves as a fundamental building block in the synthesis of these targeted protein degraders.[4] Its structure, featuring two ethylene glycol units with a terminal methyl ether and a primary alcohol, imparts a unique combination of properties that are highly valuable in PROTAC design.

The primary role of this compound is to function as a hydrophilic and flexible spacer. The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the overall water solubility of the PROTAC molecule.[5][6] This is a crucial feature, as PROTACs are often large molecules that can suffer from poor solubility, which in turn can limit their bioavailability and therapeutic efficacy.

The flexibility of the PEG linker is essential for facilitating the formation of a stable and productive ternary complex.[5] The linker must be of an optimal length to allow the POI and the E3 ligase to come together in the correct orientation for efficient ubiquitination, without causing steric hindrance.[3] While longer PEG chains can offer greater reach, shorter linkers like PEG2 can provide the necessary proximity for certain target and E3 ligase pairs.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. The following tables summarize illustrative quantitative data from various studies, highlighting the impact of linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting different proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H12O3 |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless to off-white liquid |

| Boiling Point | 194.1 °C |

| Melting Point | -70 °C |

| Solubility | Miscible with water |

Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |

| PROTAC-PEG2 | PEG2 | > 5000 | Not Reported |

| PROTAC-PEG3 | PEG3 | < 500 | > 90 |

| PROTAC-PEG4 | PEG4 | < 500 | > 90 |

| PROTAC-PEG5 | PEG5 | < 500 | > 90 |

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5] (Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs recruiting the CRBN E3 ligase.[7])

Table 3: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | Alkyl | >1000 | <20 |

| PROTAC B | PEG2 | 500 | 55 |

| PROTAC C | PEG4 | 250 | 70 |

(Data is illustrative and compiled from various sources in the literature.[6])

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound-derived Linker

This protocol outlines a general synthetic route for incorporating a PEG2 linker, derived from this compound, into a PROTAC molecule. This typically involves activation of the terminal hydroxyl group of a PEG linker, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

Step 1: Activation of the PEG2 Linker (Example: Tosylation)

-

Dissolve a commercially available bifunctional PEG2 linker (e.g., HO-PEG2-COOH) (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) (1.5 eq).

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated linker (e.g., TsO-PEG2-COOH).

Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and the activated PEG2 linker (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the E3 ligase-linker conjugate by flash column chromatography or preparative HPLC.

Step 3: Coupling of the POI Ligand to the E3 Ligase-Linker Conjugate

-

Dissolve the POI ligand with a suitable functional group (e.g., an amine) (1.0 eq), the purified E3 ligase-linker conjugate (with a carboxylic acid) (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[1][8]

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amount for all samples and prepare them for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

-

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth.[1]

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Add serially diluted PROTACs to the wells. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

Signal Development:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce lysis, and incubate to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.[1]

-

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl-PEG2-alcohol as a Linker: Mechanism of Action and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. Methyl-PEG2-alcohol, a short, hydrophilic linker building block, offers a versatile platform for the synthesis of PROTACs with improved physicochemical properties. This technical guide delineates the mechanism of action of this compound as a linker, provides detailed experimental protocols for its activation and conjugation, presents quantitative data on the impact of PEG linkers, and illustrates key biological and experimental workflows.

Introduction to this compound as a Linker

This compound, chemically known as 2-(2-methoxyethoxy)ethan-1-ol, is a bifunctional molecule featuring a methyl-capped di-ethylene glycol (PEG2) chain with a terminal primary alcohol. Its structure imparts hydrophilicity, which can be advantageous in overcoming the solubility challenges often associated with large, hydrophobic PROTAC molecules.[1] The terminal alcohol serves as a versatile chemical handle for further derivatization, allowing for its incorporation into the final PROTAC structure.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111-77-3 | [2] |

| Molecular Formula | C5H12O3 | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| Boiling Point | 194 °C | [3] |

| Melting Point | -70 °C | [3] |

| Water Solubility | Miscible | [3] |

Core Mechanism of Action: From Inert Alcohol to a Reactive Linker

The primary alcohol of this compound is not inherently reactive towards common functional groups on protein ligands, such as amines or carboxylic acids. Therefore, it must first be "activated" by converting the hydroxyl group into a good leaving group or a more reactive functional moiety. This activation is the cornerstone of its mechanism of action as a linker.

Activation of the Terminal Alcohol

Two common methods for activating the terminal alcohol are tosylation and mesylation. These reactions convert the hydroxyl group into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to form a tosylate.[4][5]

Mesylation: Similarly, the alcohol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base to yield a mesylate.

The resulting tosylate or mesylate of this compound is now primed for reaction with a nucleophile, such as an amine, thiol, or carboxylate on a target-binding ligand or an E3 ligase ligand.

Conjugation to Bioactive Molecules

Once activated, the Methyl-PEG2-linker can be conjugated to a bioactive molecule through a nucleophilic substitution reaction. For instance, an amine-containing ligand can displace the tosylate or mesylate group to form a stable secondary amine linkage. This reaction is the key step in incorporating the Methyl-PEG2-linker into the final PROTAC structure.

Quantitative Data on PEG Linkers in PROTACs

While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following tables provide representative data from studies on PROTACs with other short PEG linkers. This data illustrates the critical role of linker length and composition in determining a PROTAC's efficacy.

Table 1: Impact of PEG Linker Length on PROTAC-Induced Protein Degradation

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | PEG3 | 10 | >95 | [6] |

| BRD4 | PEG4 | 5 | >95 | [6] |

| BRD4 | PEG5 | 25 | ~90 | [6] |

| ERα | 12-atom PEG | >1000 | <20 | [7] |

| ERα | 16-atom PEG | 10 | >90 | [7] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Representative Pharmacokinetic Properties of PEGylated versus Non-PEGylated Biologics

| Molecule | Half-life (in mice) | Reference |

| Recombinant Human TIMP-1 | 1.1 hours | [8][9] |

| PEG20K-TIMP-1 | 28 hours | [8][9] |

This data highlights that PEGylation can significantly extend the in vivo half-life of biomolecules.

Experimental Protocols

The following are detailed, representative protocols for the activation of a methyl-PEG-alcohol and its subsequent use in PROTAC synthesis. These protocols are based on established chemical transformations and can be adapted for this compound.

Protocol 1: Activation of this compound via Tosylation

Objective: To convert the terminal hydroxyl group of this compound into a tosylate, a good leaving group for subsequent conjugation.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

0.1 M HCl

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA (1.5 eq) or pyridine (2.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the cooled reaction mixture.

-

Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Methyl-PEG2-tosylate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conjugation of Activated Methyl-PEG2-linker to an Amine-containing Ligand

Objective: To conjugate the activated Methyl-PEG2-tosylate to a ligand containing a primary or secondary amine.

Materials:

-

Methyl-PEG2-tosylate (from Protocol 1)

-

Amine-containing ligand (e.g., a warhead or E3 ligase ligand)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the Methyl-PEG2-tosylate (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF in a reaction vial.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final conjugated molecule.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the use of this compound as a linker in PROTACs.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion